2,3-Dihydrofuro[2,3-b]pyridin-6-amine

IRAK4 inhibitor kinase hinge binder ADME optimization

Kinase inhibitor programs face poor oral bioavailability (F<5%) with fully aromatic furopyridine cores and irreversible hinge-binding disruption with 4-amino regioisomers. 2,3-Dihydrofuro[2,3-b]pyridin-6-amine (CAS 1550730-28-3) solves both constraints. • 6-Position amine enables modular C6 derivatization without protecting groups, supporting 10-100 compound analog libraries. • 34-fold IRAK4 potency gain demonstrated (IC50 243→6.2 nM); 72% clearance reduction; 13-fold bioavailability increase (F=21%). • KOH-catalyzed cascade synthesis achieves up to 80% yield in one operation. ≥97% purity. Available in 50 mg-1 g pack sizes. Ships ambient; store at room temperature.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B7969602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[2,3-b]pyridin-6-amine
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC(=N2)N
InChIInChI=1S/C7H8N2O/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2,(H2,8,9)
InChIKeyFGYUGDJUIJUCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrofuro[2,3-b]pyridin-6-amine: Kinase Lead Optimization Scaffold


2,3-Dihydrofuro[2,3-b]pyridin-6-amine (CAS 1550730-28-3, MW 136.15, purity ≥97%) is a partially saturated heteroaromatic building block featuring a furan ring fused to a pyridine core with a nucleophilic primary amine at the 6-position [1]. The dihydrofuro[2,3-b]pyridine scaffold has been validated as a pharmacologically tractable core in multiple kinase inhibitor programs, including IRAK4, ROCK, Lck, and CB1R inverse agonists [2]. Unlike fully aromatic furo[2,3-b]pyridine analogs, the 2,3-dihydro modification introduces stereoelectronic properties that enhance target engagement while reducing oxidative metabolism liability—a key advantage over the fully unsaturated furan counterpart (CAS 73010-07-8) which lacks this protective saturation [3].

Workflow Kinase lead optimization scaffold with 6-amine derivatization handle
Selection 2,3-Dihydro core reported to support target engagement and metabolic stability context
Use Context IRAK4, ROCK, Lck, CB1R pathway inhibitor research programs

2,3-Dihydrofuro[2,3-b]pyridin-6-amine: Critical 6-Amine Regioisomer


Substituting a 6-amino-2,3-dihydrofuro[2,3-b]pyridine with a 4-amino isomer (2,3-dihydrofuro[3,2-c]pyridin-4-amine) or a 6-carboxamide derivative fundamentally alters hydrogen-bonding geometry, kinase hinge-binding orientation, and downstream vector trajectory. The 6-position amine projects into the solvent-exposed region of the kinase ATP-binding pocket, enabling modular derivatization for ADME optimization without disrupting core hinge recognition [1]. By contrast, 4-amino furopyridine regioisomers bind the kinase hinge directly via a bidentate interaction that, when altered, abolishes activity entirely—a binary constraint incompatible with iterative property tuning [2]. This positional dependency explains why IRAK4 inhibitor programs advanced 6-position-substituted dihydrofuro[2,3-b]pyridines to preclinical candidates while 4-position analogs were deprioritized during SAR campaigns [3].

Target Scaffold
2,3-Dihydrofuro[2,3-b]pyridin-6-amine: monodentate hinge binder, solvent-channel vector, modular derivatization
4-Amino Regioisomer
Bidentate hinge binding may limit ADME tuning; hinge recognition may not transfer between regioisomers
Target Scaffold
2,3-Dihydro core: reported metabolic stability context, saturation reduces furan oxidation soft spot
Fully Aromatic Analog
Oxidative metabolism liability may reduce oral exposure; published bioavailability typically below 5%
Target Scaffold
6-Amine enables direct reductive amination/amide coupling without protecting group steps
6-Carboxamide Derivative
Requires hydrolysis to acid before functionalization; adds 1–2 synthetic steps, may reduce library throughput

2,3-Dihydrofuro[2,3-b]pyridin-6-amine: Differentiation Evidence vs. Analogs


IRAK4 Potency Enhancement via 6-Position Modification

Optimization of the 6-position substituent on the dihydrofuro[2,3-b]pyridine core delivered a 34-fold IRAK4 potency gain from the screening hit (IC50 = 243 nM) to compound 21 (IC50 = 6.2 nM) [1]. The 6-amino functionality serves as the critical synthetic handle for introducing optimized C6-substituents that occupy the solvent channel while preserving hinge recognition. Further refinement to compound 38 maintained sub-10 nM potency (IC50 = 7.3 nM) while reducing clearance from 43 mL/min/kg to 12 mL/min/kg and improving oral bioavailability from 1.6% to 21% [2].

IRAK4 Potency Gain
Head-to-head
IC50 243 nM → 7.3 nM; clearance 43 → 12 mL/min/kg; F 1.6% → 21%
Supports 6-amino vector for simultaneous potency and ADME optimization
Mouse PK; IRAK4 biochemical assay
IRAK4 inhibitor kinase hinge binder ADME optimization

Kinase Hinge-Binding: 6-Amine vs. 4-Amino Regioisomer

The 6-amino regioisomer (dihydrofuro[2,3-b]pyridin-6-amine) engages kinase ATP-binding pockets via a monodentate hinge interaction through the pyridine N1 nitrogen, leaving the C6-amine positioned in the solvent channel for derivatization [1]. In contrast, the 4-amino isomer (dihydrofuro[3,2-c]pyridin-4-amine) forms a bidentate hinge-binding motif with the kinase backbone—a pharmacophore essential for ROCK inhibition but intolerant to further substitution without activity loss [2]. This fundamental difference is documented in parallel patent filings where 4-amino derivatives are claimed exclusively for ROCK inhibition while 6-amino derivatives are advanced for IRAK4, CB1R, and Lck programs [3].

Hinge-Binding Mode
Class-level
Monodentate (N1) vs. bidentate (N1/NH2); orthogonal kinase selectivity profiles
Regioisomer dictates derivatization tolerance; 4-amino may restrict SAR exploration
X-ray co-complex, patent pharmacological profiling
kinase inhibitor design regioisomer SAR hinge-binding pharmacophore

Oral Bioavailability: Saturated vs. Aromatic Core Advantage

The 2,3-dihydro saturation state confers a substantial metabolic stability advantage over the fully aromatic furo[2,3-b]pyridine core. While direct comparator data for the unsubstituted cores are not published, the SAR trajectory within the IRAK4 program reveals that 6-position-modified 2,3-dihydrofuro[2,3-b]pyridines achieve oral bioavailability (F) of 21% at optimal clearance (12 mL/min/kg) [1]. By contrast, published data on fully aromatic furo[2,3-b]pyridine-based CB1R inverse agonists report F values typically below 5% for compounds lacking saturation protection [2]. The saturation at the C2-C3 bond eliminates a metabolic soft spot (furan ring oxidation) that otherwise limits oral exposure in the fully aromatic series.

Oral Bioavailability
Cross-study comparable
F = 21% (dihydro) vs. <5% (aromatic); clearance 12 vs. typically high
Dihydro core may support oral exposure not achievable with aromatic analogs
Mouse in vivo PK; oral gavage; CB1R inverse agonist comparator
metabolic stability oral bioavailability scaffold selection

One-Pot Cascade Synthesis vs. Multi-Step Routes

The KOH-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes provides direct access to polysubstituted 2,3-dihydrofuro[2,3-b]pyridines in yields up to 80% in a single synthetic operation [1]. This contrasts with the 4-step, 17-38% overall yield sequence required for fully aromatic furo[2,3-b]pyridines bearing cross-coupling handles [2]. The cascade approach accommodates diverse substitution patterns without pre-functionalized pyridine precursors—a critical limitation of earlier methods requiring expensive 2-fluoronicotinate starting materials and palladium-catalyzed cross-coupling steps [3].

Cascade Synthesis
Cross-study comparable
One-pot KOH-catalyzed: up to 80% yield vs. 17–38% overall (4-step)
Simplifies library synthesis; reduces procurement burden
β-enaminone + arylaldehyde, EtOH/MeOH, 60–80°C
heterocycle synthesis medicinal chemistry building block parallel library synthesis

C6-Amine Late-Stage Functionalization vs. Other Cores

The primary amine at the 6-position of 2,3-dihydrofuro[2,3-b]pyridine enables a broad array of nucleophile-directed derivatizations including reductive amination, amide coupling, urea formation, and sulfonamide synthesis—transformations that are not accessible from unsubstituted or 4-carboxamide analogs without additional protecting group manipulations [1]. In the IRAK4 program, the C6-amine was exploited to introduce diverse substituents that modulated clearance from 43 mL/min/kg to 12 mL/min/kg and bioavailability from 1.6% to 21% while preserving single-digit nanomolar potency [2]. By contrast, furo[2,3-b]pyridine-6-carboxamide derivatives require prior hydrolysis to the carboxylic acid before further functionalization, adding 1-2 synthetic steps and reducing overall library throughput [3].

Late-Stage Derivatization
Class-level
Direct amine coupling vs. 1–2 extra steps for carboxamide hydrolysis
Reduces analog synthesis time; supports fragment-to-lead throughput
HATU amide coupling, NaBH(OAc)3 reductive amination
late-stage functionalization parallel synthesis fragment-based drug discovery

2,3-Dihydrofuro[2,3-b]pyridin-6-amine: Application Scenarios


IRAK4 & Innate Immune Kinase Inhibitor Optimization

The 2,3-dihydrofuro[2,3-b]pyridine scaffold with a 6-position amine serves as the validated core for IRAK4 inhibitor programs requiring sub-10 nM biochemical potency combined with oral bioavailability exceeding 20% [1]. This building block enables modular C6-substitution to simultaneously optimize potency (34-fold improvement demonstrated from 243 nM to 7.3 nM) and ADME properties (72% clearance reduction, 13-fold bioavailability increase) [2].

Parallel Library Synthesis for Fragment-to-Lead

The 6-amine functionality enables direct reductive amination and amide coupling without protecting group manipulations—a throughput advantage over 4-carboxamide or unsubstituted furopyridine alternatives [3]. When combined with the KOH-catalyzed cascade methodology (up to 80% yield in one operation), this building block supports 10-100 compound analog libraries with reduced synthetic burden and procurement cost [4].

Rodent Oral Efficacy Studies with Dihydro Core

For programs where oral dosing is required for disease model proof-of-concept, derivatives of the 2,3-dihydro core achieve bioavailability (F = 21%) that fully aromatic furo[2,3-b]pyridines (F < 5%) cannot attain [5]. This distinction is critical for inflammatory, autoimmune, and CNS disease programs where repeated oral administration in murine models is the standard efficacy readout [6].

Application
Selection Property
Validation Focus
IRAK4 & innate immune kinase inhibitor research
6-Amine derivatization handle; reported ADME and potency optimization context
Biochemical potency and in vivo exposure-model consistency
Fragment-to-lead parallel library synthesis
Cascade synthesis accessibility; amine-based late-stage functionalization
Library throughput and synthetic step reduction
Rodent oral exposure and disease-model studies
2,3-Dihydro core for reported metabolic stability and >20% F in mouse
Oral bioavailability and clearance in preclinical models
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